molecular formula C22H20N2O3S B2420152 2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 899939-68-5

2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

Cat. No.: B2420152
CAS No.: 899939-68-5
M. Wt: 392.47
InChI Key: ZCSBQDHMACUBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-13-8-9-18(25)15(11-13)16-12-17-14-5-3-6-19(26-2)21(14)27-22(24(17)23-16)20-7-4-10-28-20/h3-11,17,22,25H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSBQDHMACUBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol, also known by its CAS number 899985-01-4, is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O3SC_{21}H_{18}N_{2}O_{3}S with a molecular weight of 378.4 g/mol. The structure features a benzo[e]pyrazolo framework along with a thiophene ring and a methoxy group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound involves multi-step reactions starting from simpler pyrazole derivatives. The methodologies typically include cyclization reactions and functional group modifications to achieve the desired heterocyclic structure. Detailed procedures are often documented in synthetic organic chemistry literature but are not covered extensively here.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example:

  • Cytotoxicity : Compounds derived from similar frameworks have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). In vitro tests revealed IC50 values in the micromolar range, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF716.19 ± 1.35
Compound BHepG217.16 ± 1.54
Compound CHCT1160.064 ± 0.0037

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival:

  • TrKA Inhibition : Some derivatives have been shown to inhibit the TrKA kinase, which is involved in cell signaling pathways that promote tumor growth. For instance, compounds with similar structures demonstrated an IC50 value of 0.047 ± 0.0027 µg/ml against HepG2 cells .

Apoptosis Induction

Additionally, the ability to induce apoptosis in cancer cells has been documented:

  • Cell Cycle Arrest : Certain compounds caused significant arrest in the G2/M phase of the cell cycle in tested cancer cell lines, further supporting their potential as anticancer agents .

Case Studies

A notable study on related pyrazolo derivatives highlighted their broad-spectrum anticancer activity and favorable pharmacokinetic profiles:

  • Study on Pyrazolo Derivatives : This research synthesized several derivatives and evaluated their cytotoxicity against MCF7 and HepG2 cell lines. The most promising compounds showed significant activity comparable to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking studies have indicated that these compounds fit well into active sites of target proteins, suggesting a strong interaction that could lead to effective inhibition of enzymatic activity .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against resistant bacterial strains. For instance, it has demonstrated a low minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and benzo[e]pyrazole moieties can enhance its potency against various bacterial pathogens .

Anticancer Properties

The compound has shown significant antiproliferative activities against multiple cancer cell lines. In vitro studies revealed that certain derivatives of this compound effectively inhibited the growth of rapidly dividing cancer cells while exhibiting lower toxicity towards normal cells. Molecular docking studies have provided insights into its mechanism of action, suggesting that it may interfere with specific cellular pathways involved in cancer proliferation .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes implicated in disease processes. For example, it has been evaluated for its ability to inhibit enzymes related to inflammation and cancer progression. The findings suggest that the compound's unique structural features contribute to its binding affinity and selectivity towards target enzymes .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with target proteins involved in disease mechanisms. These studies have revealed favorable interactions that support further exploration of this compound as a lead candidate for drug development .

Organic Electronics

Due to its unique electronic properties, this compound is also being investigated for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under exploration. The incorporation of thiophene units is believed to enhance charge transport properties, making it suitable for electronic applications .

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivityLow MIC against MRSA; potential as an antibacterial agent
Enzyme InhibitionEffective inhibition of enzymes related to inflammation
Molecular DockingFavorable binding interactions with disease-related proteins
Organic ElectronicsPotential use in OLEDs and OPVs due to enhanced charge transport

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : The synthesis of pyrazolo-oxazine scaffolds typically involves cyclization reactions. For example, thiourea intermediates can be converted to tetrazole regioisomers via halogenation, followed by cyclization under reflux conditions (e.g., using POCl₃ at 120°C) to form fused heterocycles . Adapting this for the target compound would require substituting the thiophene moiety at the 5-position via nucleophilic substitution or Suzuki coupling, as seen in analogous pyrazolone syntheses . Key steps include:

  • Intermediate preparation : Reacting 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole with chloroethyl ketone to form α,β-unsaturated ketones.
  • Cyclization : Using POCl₃ or acetic acid/DMF mixtures to form the oxazine ring .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray crystallography is essential for confirming regioselectivity and stereochemistry, especially for fused heterocycles. For example, X-ray studies resolved ambiguities in halogenated pyrazole regioisomers by revealing bond angles and torsion angles .
  • IR and NMR (¹H/¹³C) identify functional groups (e.g., methoxy, hydroxyl) and substituent positions. Aromatic protons in the thiophene and benzo rings appear as distinct multiplets in ¹H NMR, while ¹³C NMR confirms carbonyl and quaternary carbons .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of the thiophene-containing pyrazolo-oxazine core?

  • Methodological Answer :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for thiophene introduction, as shown in Suzuki-Miyaura reactions for aryl-thiophene hybrids .
  • Solvent and temperature : Refluxing in dioxane or DMF with hydrazine hydrate promotes cyclization while minimizing side reactions .
  • Workup strategies : Recrystallization from DMF-acetic acid mixtures improves purity, as demonstrated for thiazolidinone derivatives .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. antitumor) be resolved for structurally similar compounds?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. halogen groups) and test against multiple biological targets. For instance, 4-methoxyphenyl groups in pyrazoles enhance antimicrobial activity, while thiophene moieties influence antitumor potency .
  • Dose-response assays : Use IC₅₀/EC₅₀ comparisons to differentiate target-specific effects from cytotoxicity. Contradictions may arise from assay conditions (e.g., aerobic vs. anaerobic environments) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina can model interactions with tuberculosis enzyme targets (e.g., InhA) based on pyrazole derivatives' crystallographic data .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants for substituents) with bioactivity data from analogous compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in regioselectivity during heterocycle formation?

  • Methodological Answer :

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic studies to identify rate-determining steps. For example, competing pathways in pyrazole cyclization (e.g., 1,3-dipolar vs. nucleophilic addition) can lead to regioisomeric byproducts .
  • In situ monitoring : Techniques like HPLC-MS track intermediate formation, enabling adjustments in reaction time or temperature .

Experimental Design Considerations

Q. What controls are necessary when evaluating the antioxidant activity of this compound?

  • Methodological Answer :

  • Positive controls : Include ascorbic acid or Trolox in DPPH/ABTS assays to validate radical scavenging protocols .
  • Negative controls : Test solvent (e.g., DMSO) and reagent baselines to exclude false positives.
  • Redox interference checks : Pre-treat samples with catalase/SOD to rule out enzyme-mediated effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.